3-(2-Fluorophenyl)thiophene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)thiophene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Direct Fluorination: Direct fluorination of thiophene with molecular fluorine (F₂) can be used to introduce the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling method due to its scalability and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into thiol derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction and conditions employed.
Scientific Research Applications
3-(2-Fluorophenyl)thiophene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)thiophene: Similar in structure but with the fluorine atom on the para position of the phenyl ring.
3-(2-Chlorophenyl)thiophene: Contains a chlorine atom instead of fluorine on the phenyl ring.
3-(2-Methylphenyl)thiophene: Features a methyl group on the phenyl ring instead of fluorine.
Uniqueness
3-(2-Fluorophenyl)thiophene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7FS |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(2-fluorophenyl)thiophene |
InChI |
InChI=1S/C10H7FS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H |
InChI Key |
OUBXHCFZYMULGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)F |
Origin of Product |
United States |
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